![molecular formula C4H2N2O4S B1592639 5-Nitroisothiazole-3-carboxylic acid CAS No. 36778-15-1](/img/structure/B1592639.png)
5-Nitroisothiazole-3-carboxylic acid
Overview
Description
5-Nitroisothiazole-3-carboxylic acid is a chemical compound with the CAS Number: 36778-15-1 . It has a molecular weight of 174.14 and its IUPAC name is 5-nitro-3-isothiazolecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Nitroisothiazole-3-carboxylic acid is 1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Nitroisothiazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.14 .Scientific Research Applications
- 5-Nitroisothiazole-3-carboxylic acid exhibits antimicrobial activity against bacteria, fungi, and protozoa. Researchers have explored its potential as an antibacterial agent, especially against drug-resistant strains. It could find applications in developing novel antibiotics or antifungal drugs .
- Studies suggest that this compound possesses anti-inflammatory properties. It may inhibit inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Researchers have investigated 5-Nitroisothiazole-3-carboxylic acid as a potential anticancer agent. It may interfere with cancer cell growth and proliferation. Further studies are needed to explore its mechanism of action and efficacy .
- The compound’s ability to inhibit corrosion has attracted interest in materials science. It could be used as a corrosion inhibitor for metals and alloys, protecting them from environmental degradation .
- PDT is a cancer treatment that involves light activation of photosensitizers. 5-Nitroisothiazole-3-carboxylic acid derivatives have been investigated as potential photosensitizers for PDT. Their ability to generate reactive oxygen species upon light exposure makes them promising candidates.
- Chemists use 5-Nitroisothiazole-3-carboxylic acid as a building block in organic synthesis. It participates in various reactions, including nucleophilic substitutions and cyclizations, leading to the creation of more complex molecules .
- The compound’s redox properties make it suitable for electrochemical sensor applications. Researchers have explored its use in detecting specific analytes, such as heavy metals or organic pollutants .
- High-quality reference standards of 5-Nitroisothiazole-3-carboxylic acid are essential for accurate pharmaceutical testing. These standards ensure consistency and reliability in drug development and quality control .
Antimicrobial Properties
Anti-Inflammatory Agents
Anticancer Research
Corrosion Inhibition
Photodynamic Therapy (PDT)
Synthetic Chemistry
Electrochemical Sensors
Pharmaceutical Testing Standard
Safety and Hazards
The safety information for 5-Nitroisothiazole-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
5-nitro-1,2-thiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSNKZEWKFVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621586 | |
Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36778-15-1 | |
Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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